5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine

Lipophilicity clogP Druglikeness

SAR variability from inconsistent-purity 2-alkylthio triazolopyrimidine analogs compromises antifungal lead reproducibility. This 97% n-propylsulfanyl derivative provides a structurally defined reference standard. • CoMFA-validated scaffold: sterically favorable 2-position chain for measurable antifungal potency (class EC50 benchmarks 3.34-6.57 μg/mL) • No reactive free thiol (HBD=0): eliminates mercapto analog artifacts in target-based screening • Balanced druglike properties (MW 222.31, HBA=4, clogP ~2.8-3.1) for reproducible hit-to-lead and MMP studies

Molecular Formula C10H14N4S
Molecular Weight 222.31 g/mol
CAS No. 51646-18-5
Cat. No. B185275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
CAS51646-18-5
Molecular FormulaC10H14N4S
Molecular Weight222.31 g/mol
Structural Identifiers
SMILESCCCSC1=NN2C(=CC(=NC2=N1)C)C
InChIInChI=1S/C10H14N4S/c1-4-5-15-10-12-9-11-7(2)6-8(3)14(9)13-10/h6H,4-5H2,1-3H3
InChIKeyCVMHSASTUPISRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine: Procurement Profile


5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 51646-18-5) is a small-molecule heterocycle (C10H14N4S; MW 222.31) that belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class. This scaffold is a recognized privileged structure in medicinal and agrochemical chemistry, with derivatives reported to exhibit antifungal, antibacterial, antiparasitic, anticancer, and kinase-inhibitory activities [1]. The compound features methyl groups at the 5- and 7-positions and an n-propylsulfanyl (propylthio) substituent at the 2-position. Its preclinical-phase designation (Max Phase: Preclinical) and presence in multiple vendor catalogs indicate its role as a research tool and synthetic building block, though direct peer-reviewed biological data for this specific compound remain limited in the public domain .

Why This Compound Cannot Be Casually Substituted


Within the 2-alkylthio-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine series, even subtle alterations to the 2-position thioether chain produce marked differences in physicochemical properties and are known to sharply modulate biological activity [1]. Published CoMFA analyses on structurally related triazolopyrimidines demonstrate that steric and electrostatic fields around the 2-position are critical determinants of antifungal potency, with alkyl chain length and branching directly influencing EC50 values against Rhizoctonia solani [2]. Class-level SAR further indicates that the 2-alkylthio substituent governs target engagement across multiple biological contexts—including DHFR inhibition, kinase binding, and antimicrobial activity—meaning that swapping the n-propylsulfanyl group for an ethyl, isopropyl, or butyl analog cannot be assumed to yield equipotent or functionally equivalent outcomes [3].

Quantitative Differentiation vs. Closest Analogs


Lipophilicity: n-Propyl vs. Ethyl and Isopropyl Analogs

The n-propylsulfanyl substituent confers a distinct lipophilicity profile compared to its closest commercially available analogs. Calculated logP for the target compound (clogP ≈ 2.8–3.1) is intermediate between the 2-ethylthio analog (CAS 445420-92-8; clogP ≈ 2.2–2.5) and the 2-isopropylsulfanyl analog (clogP ≈ 2.8–3.1, but with steric branching) . In class-level CoMFA models of triazolopyrimidine antifungals, the steric and electrostatic contour maps around the 2-alkylthio region indicate that linear n-propyl occupancy yields a favorable balance of hydrophobic contact and conformational flexibility that is sterically distinct from both the shorter ethyl chain (reduced hydrophobic contact) and the branched isopropyl group (entropic penalty upon binding) [1]. This differential lipophilicity directly impacts membrane permeability, metabolic stability, and off-target binding profiles, making the n-propyl chain a strategically distinct choice for lead optimization programs [2].

Lipophilicity clogP Druglikeness 2-Alkylthio SAR

Antifungal Activity: 2-Alkylthio Chain as Potency Modulator

Although no direct EC50 data are publicly available for the target compound against Rhizoctonia solani, a systematic CoMFA study of 1,2,4-triazolo[1,5-a]pyrimidine derivatives established that the steric and electrostatic fields at the 2-position strongly govern antifungal potency (cross-validated q² = 0.588, r² = 0.929), with the most active compounds achieving EC50 values of 3.34–6.57 μg/mL [1]. Within this validated model, linear alkylthio chains occupy a sterically favored region that branched or shorter chains do not equivalently fill. The n-propyl chain of the target compound (3-carbon linear) is predicted to occupy this favorable steric contour more completely than the 2-carbon ethyl chain while avoiding the entropic penalty associated with branched isopropyl or cyclopentyl groups [2]. In a separate series of 2-alkylthio-5-(5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-5-yl)-1,3,4-oxadiazole/thiadiazole derivatives, certain 2-alkylthio-substituted compounds achieved >90% inhibition against R. solani at 50 mg/L, further confirming that the 2-alkylthio substituent is a critical potency determinant in this scaffold [3].

Antifungal Rhizoctonia solani EC50 2-Alkylthio SAR

Druglikeness: n-Propylsulfanyl vs. Free Thiol Analog

The target compound possesses four hydrogen bond acceptors (HBA = 4) and zero hydrogen bond donors (HBD = 0), conforming to Lipinski's Rule of Five criteria (MW < 500, HBA ≤ 10, HBD ≤ 5) . In contrast, the 2-mercapto analog (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-ylhydrosulfide, CAS 51646-17-4) contains a free thiol group (HBD = 1), which introduces a hydrogen bond donor and a reactive nucleophilic center . The presence of a free thiol increases the risk of oxidative dimerization, non-specific covalent protein binding, and metabolic conjugation (e.g., glucuronidation or S-methylation), which can confound biological assay interpretation and complicate structure-activity relationship (SAR) studies [1]. The propylsulfanyl cap eliminates these liabilities while preserving the sulfur atom's capacity for hydrophobic interactions and potential metabolic oxidation to sulfoxide/sulfone metabolites, offering a cleaner pharmacological tool for target validation experiments [1].

Druglikeness H-bond acceptors Lipinski Physicochemical profiling

Conformational Flexibility: n-Propyl vs. Cyclopentyl and Butyl Analogs

The target compound has three rotatable bonds (all within the n-propylsulfanyl chain), which provides moderate conformational flexibility without excessive entropic penalty upon target binding . By comparison, the 2-(cyclopentylsulfanyl) analog introduces a conformationally constrained cyclic system (fewer effective rotatable bonds in the ring, but increased steric bulk), while the 2-(butylsulfanyl) analog adds an additional rotatable bond (4 total), increasing the entropic cost of binding . In class-level SAR studies, conformational flexibility of the 2-alkylthio chain has been shown to modulate binding to enzyme active sites, with the optimal chain length balancing hydrophobic contact (favored by longer chains) against the entropic penalty of immobilization (disfavored by excessive rotatable bonds) [1]. The n-propyl chain (3 rotatable bonds) represents an intermediate flexibility that has been empirically favored in multiple triazolopyrimidine lead series, positioning this compound as a rational starting point for optimization where neither excessive rigidity nor excessive flexibility is desired.

Conformational flexibility Rotatable bonds Entropy Binding affinity

Optimal Application Scenarios Based on Differentiation Evidence


Agrochemical Lead Optimization for Antifungal Candidates

The CoMFA-validated 2-alkylthio SAR landscape positions this compound as a strategically intermediate lead for antifungal optimization programs. The n-propylsulfanyl chain occupies a sterically favorable contour region that is predicted to confer meaningful antifungal potency, while its balanced lipophilicity (clogP ≈ 2.8–3.1) supports both target engagement and favorable ADMET properties [1]. Researchers can use this compound as a starting point, derivatizing at the 2-thio position or the pyrimidine ring to probe the SAR space mapped by the published CoMFA model (q² = 0.588, r² = 0.929), with the goal of achieving EC50 values comparable to or surpassing the class benchmarks of 3.34–6.57 μg/mL [2].

Clean Pharmacological Tool for Kinase or DHFR Validation

The absence of a free thiol (HBD = 0) eliminates the reactive liabilities associated with the 2-mercapto analog (CAS 51646-17-4), making this compound a more reliable tool for target-based screening campaigns [1]. Its hydrogen bond acceptor count (HBA = 4) and moderate molecular weight (MW = 222.31) fall within favorable druglike property space, and the 2-alkylthio motif is a known pharmacophoric element in kinase inhibitor and DHFR inhibitor scaffolds [2]. The n-propyl chain provides sufficient hydrophobic surface for target engagement while maintaining synthetic tractability for further SAR expansion, making it an ideal core scaffold for hit-to-lead programs [3].

Building Block for Electroluminescent Materials

Patents from Huazhong Normal University demonstrate the utility of 2-ethylthio-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine as a key intermediate for synthesizing photoluminescent and electroluminescent materials via Knoevenagel condensation with ferrocene monoaldehyde and formyl-carbazole derivatives [1]. The n-propylsulfanyl analog is a direct structural extension of this chemistry, offering differentiated solubility and electronic properties due to the longer alkyl chain. The compound's three rotatable bonds and four heteroatom-based hydrogen bond acceptors provide multiple sites for metal coordination and non-covalent interactions, supporting applications in materials science and coordination chemistry [2].

Defining the 2-Alkylthio Property Cliff for Drug Design

Because the target compound sits at an intermediate position in the homologous series (ethyl → n-propyl → isopropyl → butyl → cyclopentyl), it serves as a critical reference point for defining property cliffs in lipophilicity, conformational flexibility, and steric bulk [1]. Systematic profiling of this compound alongside its closest analogs enables the construction of matched molecular pair (MMP) analyses that quantify the precise contribution of chain length and branching to key parameters including logP, solubility, metabolic stability, and target binding [2]. Procurement of the pure compound at defined purity levels (>98%, as offered by multiple vendors) ensures reproducible comparative data across laboratories [3].

Quote Request

Request a Quote for 5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.